molecular formula C9H17NO2 B555226 tert-Butyl L-prolinate CAS No. 2812-46-6

tert-Butyl L-prolinate

Cat. No. B555226
CAS RN: 2812-46-6
M. Wt: 171.24 g/mol
InChI Key: XJJBXZIKXFOMLP-UHFFFAOYSA-N
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Patent
US07700632B2

Procedure details

A solution of 5-(biphenyl-4-yloxymethyl)-furan-2-carboxylic acid (of Intermediate 8; 0.134 g, 0.46 mmol), D-proline tert-butyl ester hydrochloride (Bachem; 0.22 g, 1.1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (Avocado; 0.18 g, 0.95 mmol), and N,N-dimethylaminopyridine (0.166 g, 1.36 mmol) in tetrahydrofuran (10 mL) was stirred at room temperature for 16 h. The solvents were evaporated under reduced pressure, and water and ethyl acetate were added. The aqueous phase was extracted three times with ethyl acetate, and the combined organic layers were dried (sodium sulfate), filtered, evaporated, and purified using a Biotage Flash 40 purification system, eluting with methylene chloride/acetone 9:1, to give 5-(biphenyl-4-yloxymethyl)-furan-2-carbonyl]-D-pyrrolidine-2-carboxylic acid tert-butyl ester as a white solid (0.115 g, 56%).
Name
5-(biphenyl-4-yloxymethyl)-furan-2-carboxylic acid
Quantity
0.134 g
Type
reactant
Reaction Step One
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.166 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C2C=CC=CC=2)C=CC(OCC2OC(C(O)=O)=CC=2)=CC=1.Cl.[C:24]([O:28][C:29](=[O:35])[C@H:30]1[CH2:34][CH2:33][CH2:32][NH:31]1)([CH3:27])([CH3:26])[CH3:25].Cl.C(N=C=NCCCN(C)C)C>O1CCCC1>[C:24]([O:28][C:29]([CH:30]1[CH2:34][CH2:33][CH2:32][NH:31]1)=[O:35])([CH3:27])([CH3:25])[CH3:26] |f:1.2,3.4|

Inputs

Step One
Name
5-(biphenyl-4-yloxymethyl)-furan-2-carboxylic acid
Quantity
0.134 g
Type
reactant
Smiles
C1(=CC=C(C=C1)OCC1=CC=C(O1)C(=O)O)C1=CC=CC=C1
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)OCC1=CC=C(O1)C(=O)O)C1=CC=CC=C1
Name
Quantity
0.22 g
Type
reactant
Smiles
Cl.C(C)(C)(C)OC([C@@H]1NCCC1)=O
Name
Quantity
0.18 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
N,N-dimethylaminopyridine
Quantity
0.166 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure, and water and ethyl acetate
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
a Biotage Flash 40 purification system
WASH
Type
WASH
Details
eluting with methylene chloride/acetone 9:1

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.115 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07700632B2

Procedure details

A solution of 5-(biphenyl-4-yloxymethyl)-furan-2-carboxylic acid (of Intermediate 8; 0.134 g, 0.46 mmol), D-proline tert-butyl ester hydrochloride (Bachem; 0.22 g, 1.1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (Avocado; 0.18 g, 0.95 mmol), and N,N-dimethylaminopyridine (0.166 g, 1.36 mmol) in tetrahydrofuran (10 mL) was stirred at room temperature for 16 h. The solvents were evaporated under reduced pressure, and water and ethyl acetate were added. The aqueous phase was extracted three times with ethyl acetate, and the combined organic layers were dried (sodium sulfate), filtered, evaporated, and purified using a Biotage Flash 40 purification system, eluting with methylene chloride/acetone 9:1, to give 5-(biphenyl-4-yloxymethyl)-furan-2-carbonyl]-D-pyrrolidine-2-carboxylic acid tert-butyl ester as a white solid (0.115 g, 56%).
Name
5-(biphenyl-4-yloxymethyl)-furan-2-carboxylic acid
Quantity
0.134 g
Type
reactant
Reaction Step One
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.166 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C2C=CC=CC=2)C=CC(OCC2OC(C(O)=O)=CC=2)=CC=1.Cl.[C:24]([O:28][C:29](=[O:35])[C@H:30]1[CH2:34][CH2:33][CH2:32][NH:31]1)([CH3:27])([CH3:26])[CH3:25].Cl.C(N=C=NCCCN(C)C)C>O1CCCC1>[C:24]([O:28][C:29]([CH:30]1[CH2:34][CH2:33][CH2:32][NH:31]1)=[O:35])([CH3:27])([CH3:25])[CH3:26] |f:1.2,3.4|

Inputs

Step One
Name
5-(biphenyl-4-yloxymethyl)-furan-2-carboxylic acid
Quantity
0.134 g
Type
reactant
Smiles
C1(=CC=C(C=C1)OCC1=CC=C(O1)C(=O)O)C1=CC=CC=C1
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)OCC1=CC=C(O1)C(=O)O)C1=CC=CC=C1
Name
Quantity
0.22 g
Type
reactant
Smiles
Cl.C(C)(C)(C)OC([C@@H]1NCCC1)=O
Name
Quantity
0.18 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
N,N-dimethylaminopyridine
Quantity
0.166 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure, and water and ethyl acetate
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
a Biotage Flash 40 purification system
WASH
Type
WASH
Details
eluting with methylene chloride/acetone 9:1

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.115 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.